H-D-Phe(4-Br)-OMe.HCl
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Overview
Description
H-D-Phe(4-Br)-OMe.HCl: 4-Bromo-D-phenylalanine methyl ester hydrochloride , is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of a bromine atom at the para position of the phenyl ring and a methyl ester group. It is commonly used in peptide synthesis and various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe(4-Br)-OMe.HCl typically involves the bromination of D-phenylalanine followed by esterification and subsequent conversion to the hydrochloride salt. The general steps are as follows:
Bromination: D-phenylalanine is reacted with bromine in the presence of a suitable solvent to introduce the bromine atom at the para position of the phenyl ring.
Esterification: The brominated product is then esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves converting the methyl ester to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
H-D-Phe(4-Br)-OMe.HCl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Hydrolysis: 4-Bromo-D-phenylalanine.
Reduction: D-phenylalanine methyl ester.
Scientific Research Applications
H-D-Phe(4-Br)-OMe.HCl has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: The compound is used to study enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It serves as a precursor for the development of pharmaceutical compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-D-Phe(4-Br)-OMe.HCl involves its incorporation into peptides and proteins. The bromine atom can participate in various interactions, such as halogen bonding, which can influence the structure and function of the resulting molecules. The methyl ester group can be hydrolyzed to release the active carboxylic acid, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-L-phenylalanine: The L-isomer of the compound, which has different stereochemistry.
4-Chloro-D-phenylalanine: A similar compound with a chlorine atom instead of bromine.
D-Phenylalanine methyl ester: The non-brominated version of the compound.
Uniqueness
H-D-Phe(4-Br)-OMe.HCl is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This makes it valuable in the design of peptides and proteins with unique properties.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-bromophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYQWPUGHHRKME-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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